molecular formula C13H18O2 B6257942 spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid CAS No. 119404-79-4

spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid

Cat. No.: B6257942
CAS No.: 119404-79-4
M. Wt: 206.28 g/mol
InChI Key: WVNJLPDZLBHERL-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes an adamantane moiety fused to a cyclopropane ring

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Mechanism of Action

The mechanism of action of spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid is not fully understood. its biological activities are thought to be related to its ability to interact with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid is unique due to its combination of an adamantane moiety and a cyclopropane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

119404-79-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

spiro[adamantane-2,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C13H18O2/c14-12(15)11-6-13(11)9-2-7-1-8(4-9)5-10(13)3-7/h7-11H,1-6H2,(H,14,15)

InChI Key

WVNJLPDZLBHERL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC4C(=O)O

Purity

95

Origin of Product

United States

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